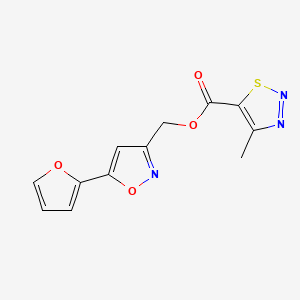

(5-(呋喃-2-基)异噁唑-3-基)甲基 4-甲基-1,2,3-噻二唑-5-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a heterocyclic compound . It is used as a building block in organic synthesis . It is also used in the pharmaceutical and pesticide industries for the synthesis of biologically active compounds .

Synthesis Analysis

The compound can be synthesized from 2-furanaldehyde and sodium hydroxide to obtain 2-furanmethanol, which is then reacted with isocyanate to obtain the target product . Another synthesis method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide .Molecular Structure Analysis

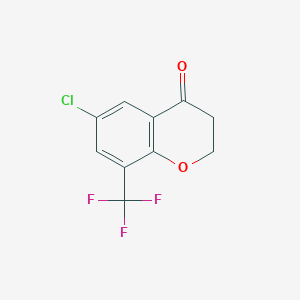

The molecular structure of this compound includes a furan ring, an isoxazole ring, and a thiadiazole ring. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The isoxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The thiadiazole ring is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one sulfur atom.Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can react with suitably substituted amines and formaldehyde in ethanol to form Mannich bases . It can also react with the appropriate 2-furoyl thiosemicarbazide and potassium hydroxide in ethanol under reflux, followed by acidification with acetic acid .科学研究应用

Drug Discovery and Medicinal Chemistry

The isoxazole scaffold is commonly found in commercially available drugs, making it a privileged heterocyclic moiety. Researchers have been keen on developing eco-friendly synthetic strategies for isoxazole synthesis, moving away from metal-catalyzed reactions due to their drawbacks (high costs, toxicity, waste generation). Metal-free synthetic routes have gained prominence, and this compound could serve as a valuable building block for drug development .

Antithrombotic Activity

The compound’s 1,3,4-thiadiazole moiety has been investigated for its antithrombotic properties. It acts as a fibrinogen receptor antagonist, potentially preventing blood clot formation .

Antifungal Agents

Researchers have synthesized related 1,3,4-oxadiazoles and tested them for in vitro antifungal activities. These derivatives exhibited promising effects against fungal pathogens such as Botrytis cinerea and Rhizoctonia cerealis .

Bactericides and Pesticides

Triazoles, structurally related to isoxazoles, have been effective as bactericides, pesticides, and fungicides. The compound’s isoxazole-thiadiazole hybrid may offer similar properties .

Chemotherapeutic Agents

The 1,2,3-triazole nucleus, present in related compounds, has shown diverse pharmacological activities, including analgesic, antiasthmatic, diuretic, antihypertensive, and anti-inflammatory effects. While this specific compound hasn’t been directly studied, its structural features suggest potential chemotherapeutic applications .

Molecular Docking Studies

Although not directly reported for this compound, molecular docking studies could explore its interactions with biological targets. For instance, it might exhibit anti-HIV-1 activity, similar to other indole derivatives .

属性

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-methylthiadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4S/c1-7-11(20-15-13-7)12(16)18-6-8-5-10(19-14-8)9-3-2-4-17-9/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASOMJTVKHUJGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)OCC2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Furan-2-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2678921.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide](/img/structure/B2678923.png)

![2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2678926.png)

![5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2678932.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2678934.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2678936.png)

![3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL](/img/structure/B2678943.png)

![N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2678944.png)